(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester

Description

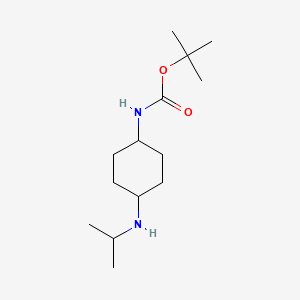

“(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester” is a carbamate derivative featuring a cyclohexyl backbone substituted with an isopropylamino group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. This compound, referenced as 10-F087644 in commercial catalogs, was historically available for research but is currently listed as discontinued . Its structural attributes—including the cyclohexyl ring’s conformational flexibility and the isopropylamino group’s steric and electronic properties—make it a subject of interest for comparative studies with analogs.

Properties

IUPAC Name |

tert-butyl N-[4-(propan-2-ylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-10(2)15-11-6-8-12(9-7-11)16-13(17)18-14(3,4)5/h10-12,15H,6-9H2,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOMFIXMWCIEBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester typically involves the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.

Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a cyclohexyl halide.

Formation of the Carbamic Acid tert-Butyl Ester: The final step involves the reaction of the isopropylamino-cyclohexyl compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the carbamic acid ester moiety, converting it into the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Material Science: It can be incorporated into polymers to modify their properties, such as flexibility and thermal stability.

Biology and Medicine:

Pharmaceuticals: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

Industry:

Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.

Cosmetics: It can be incorporated into formulations to enhance the stability and efficacy of cosmetic products.

Mechanism of Action

The mechanism of action of (4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between “(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester” and related carbamic acid tert-butyl esters:

Key Observations:

This contrasts with the isopropylamino group in the target compound, which is more sterically hindered and less reactive . The fluoro and piperidine groups in ’s compound suggest enhanced pharmacokinetic properties, such as increased lipophilicity and metabolic stability .

Molecular Weight Trends :

- Chlorine-containing analogs (318.84–330.85 g/mol) exhibit higher molecular weights than the target compound (~267.38 g/mol), which may influence solubility and bioavailability.

Physicochemical Properties

- Polarity and Solubility: The isopropylamino group in the target compound likely increases hydrophobicity compared to hydroxylated analogs (e.g., ’s compound with a hydroxy-oxo substituent). This could reduce aqueous solubility but improve membrane permeability .

Biological Activity

(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester is a compound with a unique structure that has garnered interest in various fields, particularly in medicinal chemistry. This compound features a cyclohexyl ring, an isopropylamino group, and a tert-butyl carbamate moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis : The synthesis typically involves several steps:

- Formation of the Cyclohexyl Ring : Achieved through hydrogenation of benzene or cyclohexene.

- Introduction of the Isopropylamino Group : Via nucleophilic substitution reactions with cyclohexyl halide.

- Formation of the Carbamic Acid tert-Butyl Ester : By reacting the isopropylamino-cyclohexyl compound with tert-butyl chloroformate in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The isopropylamino group can form hydrogen bonds with biological molecules, influencing their activity and stability.

- Enzyme Interaction : The compound may alter the catalytic activity of enzymes, affecting metabolic pathways.

- Receptor Binding : It has potential as a biochemical probe, indicating its ability to bind to specific receptors.

Biological Activity and Therapeutic Applications

Research indicates that this compound may have several therapeutic properties:

- Anti-inflammatory Effects : Investigated for its potential to reduce inflammation in various models.

- Analgesic Properties : Explored for pain relief applications due to its interaction with pain pathways.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from toxic agents like amyloid beta peptides, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (4-Amino-cyclohexyl)-carbamic acid tert-butyl ester | Lacks isopropyl group | Similar anti-inflammatory effects |

| (4-Methylamino-cyclohexyl)-carbamic acid tert-butyl ester | Methyl instead of isopropyl group | Varies in potency against specific targets |

| (4-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester | Ethyl instead of isopropyl group | Different pharmacokinetic properties |

Case Studies and Research Findings

- Neuroprotection Against Amyloid Beta : In vitro studies demonstrated that derivatives similar to this compound could protect astrocytes from Aβ-induced toxicity by reducing oxidative stress markers like malondialdehyde (MDA) .

- Anti-inflammatory Activity : Research indicated that this compound could modulate inflammatory responses in cellular models, potentially through inhibition of pro-inflammatory cytokines.

Q & A

Q. What synthetic routes are recommended for preparing (4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves introducing the tert-butyl carbamate (Boc) protecting group to the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) . For example, in analogous syntheses, silylation of hydroxyl groups (e.g., using tert-butyldimethylsilyl chloride and imidazole in DMF) precedes Boc protection to avoid side reactions . Optimization includes controlling reaction temperature (0–25°C), stoichiometry (1.2–2.0 eq Boc₂O), and purification via flash chromatography (silica gel, hexane/ethyl acetate gradients). Yield improvements (>80%) are achievable by ensuring anhydrous conditions and inert atmospheres .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and cyclohexyl/isopropyl substituents. Mass spectrometry (ESI+) validates molecular weight (e.g., [M+Na]+ peaks as seen in analogous compounds) . HPLC (C18 column, acetonitrile/water mobile phase) determines purity (>95%). For stereochemical confirmation, chiral HPLC or optical rotation measurements are recommended if enantiomeric synthesis is involved .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The Boc group is stable under basic and mildly acidic conditions but degrades in strong acids (e.g., TFA) or prolonged exposure to moisture . Store at –20°C under inert gas (argon/nitrogen) in airtight containers. Avoid light and humidity, as hydrolysis of the carbamate can occur, releasing CO₂ and tert-butanol . Stability tests via TLC or HPLC over 1–2 weeks under storage conditions are advised to validate shelf life.

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis, and what analytical methods validate it?

- Methodological Answer : Asymmetric catalysis (e.g., organocatalytic Mannich reactions) or chiral auxiliaries can enforce stereocontrol . For example, tert-butyl carbamates of cyclic amines have been resolved using chiral stationary phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents . Circular Dichroism (CD) or X-ray crystallography (if crystals are obtainable) provide definitive stereochemical assignments.

Q. What computational strategies predict the compound’s bioactivity and binding mechanisms with biological targets?

- Methodological Answer : Molecular docking (e.g., Glide/SP or XP protocols in Schrödinger Suite) predicts binding poses in targets like proteases. For example, tert-butyl carbamate derivatives showed binding to SARS-CoV-2 Mpro via hydrogen bonds with GLN189 (1.84 Å bond length) and hydrophobic interactions with LEU141/MET165 . Molecular dynamics (MD) simulations (100 ns trajectories, AMBER/CHARMM force fields) assess complex stability (RMSD <2 Å) and key residue interactions (RMSF analysis) .

Q. How can researchers resolve contradictions in synthetic yields or spectral data between batches?

- Methodological Answer : Systematically vary parameters:

- Reagent purity : Use freshly distilled bases (e.g., triethylamine) to avoid amine-induced side reactions.

- Reaction monitoring : Track intermediates via LC-MS to identify incomplete Boc protection or deprotection.

- Crystallization : Recrystallize from tert-butyl methyl ether/hexane to isolate stereoisomers .

- Controlled hydrolysis : Compare NMR spectra before/after Boc deprotection (e.g., TFA treatment) to confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.